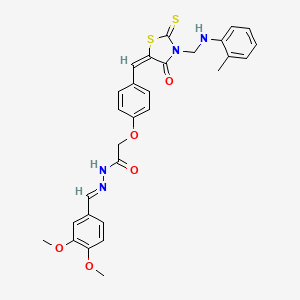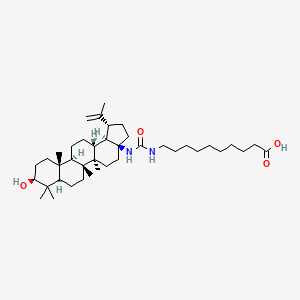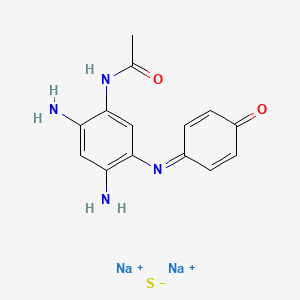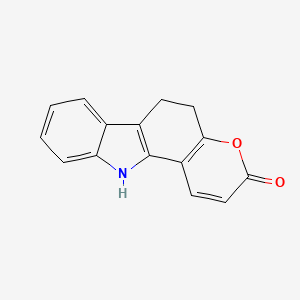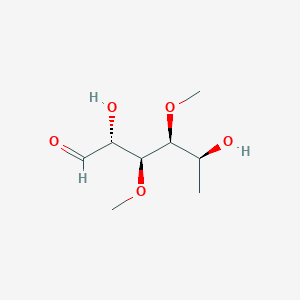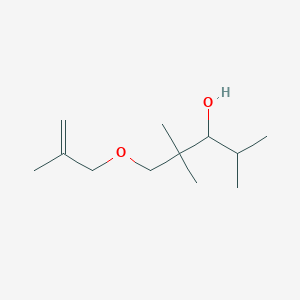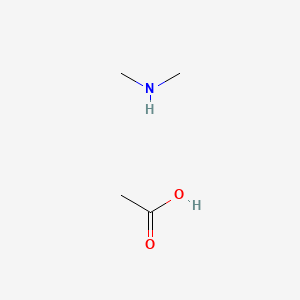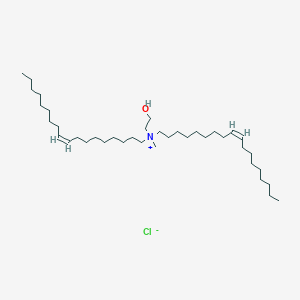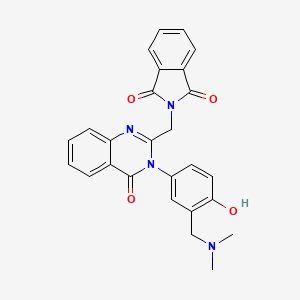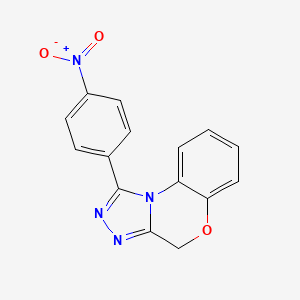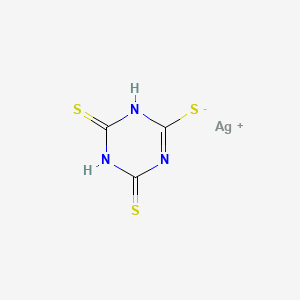
6H-Pyrazolo(4,5,1-de)acridin-6-one, 5-((3-aminopropyl)amino)-7,10-dihydroxy-2-(((2-hydroxyethyl)amino)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KW-2170 free base, chemically known as 5-(3-aminopropyl)amino-7,10-dihydroxy-2-[(2-hydroxyethyl)aminomethyl]-6H-pyrazolo[4,5,l-de]acridin-6-one dihydrochloride, is a pyrazoloacridone derivative. This compound was designed and synthesized for its planar molecular structure and stereospecific interaction with DNA. It exhibits antitumor activity primarily through DNA intercalation and topoisomerase II-mediated DNA cleavage .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of KW-2170 involves several key steps:
Copper-catalyzed arylation: 3-methyl-6-nitroindazole is reacted with 2-bromo-6-methoxybenzoic acid to form an intermediate.
Reduction: The nitro group of the intermediate is reduced using hydrazine hydrate in the presence of palladium on carbon.
Intramolecular cyclization: The resulting carboxylic acid undergoes cyclization in hot polyphosphoric acid to form the pyrazoloacridine system.
Sandmeyer reaction: The amino group is converted to a bromide.
Methyl ether cleavage: The bromide is treated with hydrobromic acid in hot acetic acid to yield a phenol.
Bromination: The phenol is brominated with elemental bromine at low temperature.
Formylation: A formyl group is introduced using dichloromethyl methyl ether and titanium tetrachloride.
Oxidative cleavage: The aldehyde undergoes Baeyer-Villiger rearrangement to form a diphenol compound.
Selective acetylation and methylation: One hydroxyl group is acetylated, and the remaining hydroxyl is methylated.
Benzylic bromination: The side-chain methyl group is brominated with N-bromosuccinimide.
Displacement and hydrolysis: The benzylic bromide is displaced with ethanolamine, followed by hydrolysis to yield the final product.
Industrial Production Methods
The industrial production of KW-2170 follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
KW-2170 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxidative metabolites.
Reduction: The nitro group in its intermediates can be reduced to an amino group.
Substitution: The compound undergoes substitution reactions, such as the Sandmeyer reaction to replace an amino group with a bromide.
Common Reagents and Conditions
Hydrazine hydrate: Used for the reduction of nitro groups.
Palladium on carbon: Catalyst for hydrogenation reactions.
Polyphosphoric acid: Used for intramolecular cyclization.
Hydrobromic acid: Employed in methyl ether cleavage.
Elemental bromine: Used for bromination reactions.
Dichloromethyl methyl ether and titanium tetrachloride: Reagents for formylation.
N-bromosuccinimide: Used for benzylic bromination.
Major Products
The major products formed from these reactions include various intermediates leading to the final pyrazoloacridone structure of KW-2170.
科学研究应用
KW-2170 has significant applications in scientific research, particularly in the fields of:
Chemistry: Studied for its unique chemical properties and reactions.
Biology: Used to investigate DNA interactions and cellular responses.
Medicine: Explored for its antitumor activity, particularly against multidrug-resistant cancer cell lines.
作用机制
KW-2170 exerts its effects primarily through DNA intercalation and topoisomerase II-mediated DNA cleavage. This interaction inhibits DNA synthesis, leading to antitumor activity. The compound targets DNA and topoisomerase II, disrupting the replication process and inducing cell death in cancer cells .
相似化合物的比较
KW-2170 is compared with other similar compounds such as:
Doxorubicin: Both compounds intercalate DNA and inhibit topoisomerase II, but KW-2170 is associated with less cardiac toxicity.
Losoxantrone: KW-2170 shows stronger cytotoxicity against P-glycoprotein-overexpressing doxorubicin-resistant human cancer cell lines.
List of Similar Compounds
- Doxorubicin
- Losoxantrone
- Vincristine
KW-2170 stands out due to its unique structure and reduced cardiotoxicity, making it a promising candidate for further research and development in cancer therapy.
属性
CAS 编号 |
142853-45-0 |
|---|---|
分子式 |
C20H23N5O4 |
分子量 |
397.4 g/mol |
IUPAC 名称 |
10-(3-aminopropylamino)-3,8-dihydroxy-14-[(2-hydroxyethylamino)methyl]-1,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,7,9,11,13(16),14-heptaen-6-one |
InChI |
InChI=1S/C20H23N5O4/c21-6-1-7-23-12-3-2-11-13(10-22-8-9-26)24-25-18(11)16(12)20(29)17-14(27)4-5-15(28)19(17)25/h2-5,22-23,26,28-29H,1,6-10,21H2 |
InChI 键 |
FCICFROYDORKPW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C3=C1C(=NN3C4=C(C=CC(=O)C4=C2O)O)CNCCO)NCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



